N,N-diethyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
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Overview
Description
The compound “N,N-diethyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide” is a complex organic molecule. It contains several functional groups including an amide, a pyrrole, and an oxadiazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the oxadiazole ring and the attachment of the pyrrole and amide groups . The exact synthesis would depend on the starting materials and the specific conditions used.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole and pyrrole rings would likely contribute to the compound’s stability and may also influence its reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the amide group might be susceptible to hydrolysis, while the oxadiazole ring might participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group might increase its solubility in polar solvents .Scientific Research Applications
Coordination Complexes and Antioxidant Activity
A study highlighted the synthesis of pyrazole-acetamide derivatives and their coordination with Co(II) and Cu(II) ions. These complexes demonstrated significant antioxidant activity, indicating their potential use in medicinal chemistry and as antioxidants (Chkirate et al., 2019).
Antipsychotic Agents
Research on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, including similar structural motifs to the chemical of interest, has shown potential antipsychotic properties without interacting with dopamine receptors. This unique activity profile suggests these compounds could offer new pathways for treating psychiatric disorders without the typical side effects associated with dopamine receptor antagonism (Wise et al., 1987).
Insecticidal Activity
Another study focused on the synthesis of innovative heterocycles incorporating a thiadiazole moiety, demonstrating insecticidal activity against Spodoptera littoralis. This suggests the potential of such compounds in agricultural applications to control pest populations (Fadda et al., 2017).
Cancer Research
Compounds with similar structural features have been evaluated for their anticancer activities. One study synthesized novel derivatives to target Collapsin response mediator protein 1 (CRMP 1), showing potential against small lung cancer. Such research underscores the importance of these compounds in developing new therapeutic agents for cancer treatment (Panchal et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N,N-diethyl-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-4-22(5-2)17(24)13-23-12-6-7-16(23)19-20-18(21-25-19)15-10-8-14(3)9-11-15/h6-12H,4-5,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWNYWWHSSMTKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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